Lipophilicity Control: LogP Comparison vs. Regioisomeric 5-Bromo-N-cyclobutylthiazol-2-amine
The target compound exhibits a LogP of 1.90 (Fluorochem datasheet), compared to a computed XLogP3 of 3.2 for the regioisomeric 5-bromo-N-cyclobutylthiazol-2-amine [1]. The 1.3 log-unit difference places the target compound closer to the optimal Lipinski logP range (<5) with reduced risk of poor aqueous solubility, while the regioisomer exceeds the typical lead-like threshold (logP ≤3) [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.90 (Fluorochem reported value) |
| Comparator Or Baseline | 5-Bromo-N-cyclobutylthiazol-2-amine: XLogP3 = 3.2 (PubChem computed) |
| Quantified Difference | ΔLogP = 1.3 units lower for target |
| Conditions | Target LogP from vendor datasheet; comparator XLogP3 from PubChem computed descriptor |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and reduced non-specific protein binding, making the target compound a more tractable starting point for lead optimization against targets requiring balanced hydrophilicity.
- [1] PubChem Compound Summary: 4-Bromo-2-(cyclobutylamino)thiazole (CID 45787530). XLogP3-AA = 3.2. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
